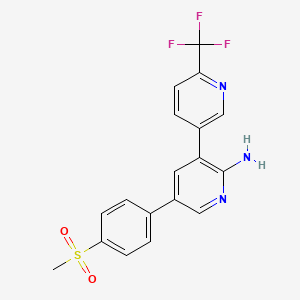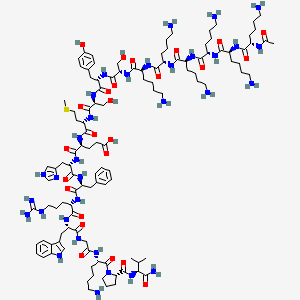
Ácido m-PEG6
Descripción general
Descripción
Methoxy-polyethylene glycol-6-acid (m-PEG6-acid) is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it a versatile reagent in bioconjugation and drug delivery systems .
Aplicaciones Científicas De Investigación
Chemistry: m-PEG6-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .
Biology: In biological research, m-PEG6-acid is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of PEGylated nanoparticles for drug delivery .
Medicine: m-PEG6-acid is utilized in the formulation of PEGylated drugs, which exhibit improved pharmacokinetics and reduced immunogenicity. It is also used in the development of biocompatible hydrogels for tissue engineering .
Industry: In industrial applications, m-PEG6-acid is used in the production of surfactants, lubricants, and adhesives. Its hydrophilic nature makes it suitable for use in various formulations requiring water solubility .
Mecanismo De Acción
Target of Action
m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The m-PEG6-acid molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG6-acid to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by m-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, m-PEG6-acid facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in m-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of m-PEG6-acid’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .
Action Environment
The action environment of m-PEG6-acid can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for m-PEG6-acid to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in m-PEG6-acid suggests that it may be more effective in aqueous environments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of methoxy-polyethylene glycol with succinic anhydride in the presence of a base, such as pyridine, to yield m-PEG6-acid .
Industrial Production Methods: Industrial production of m-PEG6-acid involves large-scale polymerization processes under controlled conditions to ensure high purity and consistent molecular weight distribution. The process includes purification steps such as precipitation, filtration, and chromatography to remove unreacted monomers and by-products .
Types of Reactions:
Common Reagents and Conditions:
Coupling Agents: EDC, HATU, N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Comparación Con Compuestos Similares
- Methoxy-polyethylene glycol-5-acid (m-PEG5-acid)
- Methoxy-polyethylene glycol-7-acid (m-PEG7-acid)
- Methoxy-polyethylene glycol-8-acid (m-PEG8-acid)
Comparison: m-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter chain PEG acids like m-PEG5-acid, m-PEG6-acid offers better solubility and reduced steric hindrance in bioconjugation reactions . Longer chain PEG acids like m-PEG7-acid and m-PEG8-acid may offer increased solubility but can introduce more steric hindrance, affecting the efficiency of conjugation reactions .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















